molecular formula C18H12N2O3 B2451235 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 724446-43-9

3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No. B2451235
CAS RN: 724446-43-9
M. Wt: 304.305
InChI Key: IUYYAIYFKXGKKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one” is a complex organic molecule that contains several functional groups. It includes a 4-methylphenyl group, a 1,2,4-oxadiazole ring, and a chromen-2-one structure .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-oxadiazole ring and the chromen-2-one structure are both heterocyclic components, which means they contain atoms other than carbon in the ring .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the oxadiazole ring and the chromen-2-one structure could potentially make it reactive towards certain nucleophiles or electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the potential of coumarin-incorporated 1,3,4-oxadiazole derivatives, such as Schiff bases of 3-{5-[(E)-(substituted benzylidene)amino]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-ones, in exhibiting significant antimicrobial activity. These compounds have shown considerable in vitro growth inhibition against bacterial strains like Staphylococcus aureus, Escherichia coli, and the fungal strain Candida albicans, highlighting their potential as antimicrobial agents (Bhat, Al-Omar, & Siddiqui, 2013).

Anticancer Properties

Several studies have focused on the anticancer potential of 1,2,4-oxadiazole derivatives. For instance, compounds have been identified as novel apoptosis inducers through high-throughput screening assays, showing activity against breast and colorectal cancer cell lines. These findings suggest the utility of such compounds as potential anticancer agents, with the ability to induce apoptosis and arrest cancer cells in the G(1) phase (Zhang et al., 2005). Furthermore, chemical genetics approaches have been applied to discover apoptosis inducers, identifying molecules with in vivo anticancer activity, such as MX116407, and elucidating molecular targets like TIP47 and Transferrin receptor I (Cai, Drewe, & Kasibhatla, 2006).

Material Science Applications

In material science, compounds containing the 1,2,4-oxadiazole moiety have been synthesized and characterized for their mesomorphic behaviors. For instance, derivatives with alkoxy group terminations and a methyl group have displayed monotropic nematic phases, indicating their potential as novel mesogenic materials for applications in liquid crystal technology (Ali & Tomi, 2018).

Safety and Hazards

Without specific safety data, it’s hard to comment on the potential hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Mechanism of Action

Target of Action

The compound 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one, also known as 3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one, is a member of the oxadiazole family . Oxadiazoles have been shown to interact with several targets, including cysteine and serine hydrolases . These enzymes play a crucial role in various biological processes, including protein degradation and signal transduction .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in their activity. Oxadiazoles have been shown to have a polypharmacological mode of action, meaning they interact with multiple targets . In the case of cysteine and serine hydrolases, the oxadiazole compound may inhibit their activity, leading to alterations in the processes they regulate .

Biochemical Pathways

The inhibition of cysteine and serine hydrolases by the oxadiazole compound can affect various biochemical pathways. For instance, these enzymes are involved in the breakdown of proteins, so their inhibition could lead to an accumulation of certain proteins . This could potentially disrupt normal cellular functions and lead to various downstream effects.

Result of Action

The result of the compound’s action depends on the specific cellular context and the proteins affected by the inhibition of cysteine and serine hydrolases. The accumulation of certain proteins could potentially disrupt normal cellular functions, leading to various cellular effects .

properties

IUPAC Name

3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3/c1-11-6-8-12(9-7-11)16-19-17(23-20-16)14-10-13-4-2-3-5-15(13)22-18(14)21/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYYAIYFKXGKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.